molecular formula C19H28ClN3O3 B584148 Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate CAS No. 1797008-41-3

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

Cat. No. B584148
CAS RN: 1797008-41-3
M. Wt: 381.901
InChI Key: HAWLXAXYEAACJJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate is a chemical compound with the molecular formula C19H28ClN3O3 . It is related to the compound known as Bilastine, which is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .


Synthesis Analysis

The synthesis of related compounds involves the reaction of a benzimidazole intermediate with a tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide an oxazole-protected compound . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is represented by its molecular formula, C19H28ClN3O3 . Detailed structural analysis is not available in the retrieved resources.

Scientific Research Applications

Interleukin-5 Inhibition

Benzimidazole analogs, including those similar to Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate, have shown significant inhibitory activity against interleukin-5 (IL-5). These compounds, such as 2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol, exhibit potent IL-5 inhibition and possess hydroxyethylaminomethyl groups crucial for this activity (Boggu, Kim, & Jung, 2019).

Neuroexcitant Analog Synthesis

In the synthesis of neuroexcitant compounds, analogs related to this compound have been explored. For instance, the enantioselective synthesis of ATPA, an analogue of neuroexcitant AMPA, has been achieved using intermediates similar to the mentioned compound (Pajouhesh et al., 2000).

Antifungal Properties

Certain benzimidazole derivatives, akin to this compound, have demonstrated effectiveness against Candida albicans. These compounds, such as (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, exhibit potent antifungal activity, suggesting potential use in new antifungal developments (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Tuberculostatic Activity

Modifications of benzimidazole compounds, including those structurally related to this compound, have been investigated for tuberculostatic activity. Alkylation of 2-(trifluoromethyl)-1H-benzimidazole has led to compounds with moderate tuberculostatic properties, highlighting the potential of these compounds in tuberculosis research (Shchegol'kov et al., 2013).

Antiprotozoal Activity

4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates, compounds with similarities to this compound, have been synthesized and evaluated for their antiprotozoal activity. These compounds show promising results against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential in antiprotozoal drug development (Weis et al., 2014).

properties

IUPAC Name

propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-14(2)26-19(25)6-4-5-18-21-16-13-15(7-8-17(16)22(18)3)23(10-9-20)11-12-24/h7-8,13-14,24H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLXAXYEAACJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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